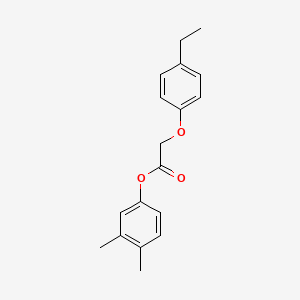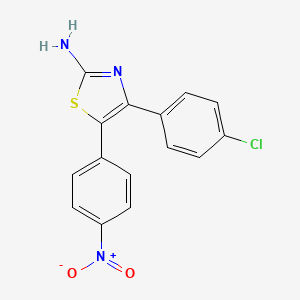
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives, such as "4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine," typically involves multi-step pathways. For example, a related compound, "4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine," was synthesized through a three-step pathway, characterized by NMR, FT-IR, and mass spectral analysis, and confirmed by single-crystal X-ray diffraction studies. This demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of detailed characterization to confirm the structure of the synthesized thiazoles (Nadaf et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using single-crystal X-ray diffraction, which reveals the crystalline structure and provides insights into the molecular conformation, intermolecular interactions, and the overall stability of the compound. The aforementioned study by Nadaf et al. (2019) on a related thiazole compound found that it crystallizes in the triclinic system, with significant contributions from H⋯H interactions to its stability. Such structural analyses are crucial for understanding the chemical behavior and potential applications of thiazole derivatives.
Chemical Reactions and Properties
Thiazole compounds participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reactivity of "4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole" in ring-opening reactions to produce thioketene intermediates, which further react to form a variety of compounds, showcases the dynamic nature of thiazole derivatives in chemical transformations (Androsov, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The research on compounds structurally related to 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine includes their synthesis and detailed structural characterization. For example, the synthesis of closely related compounds, such as 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine, has been achieved through multi-step pathways. These compounds have been characterized by various spectroscopic techniques, and their crystal structures were determined, revealing insights into their molecular geometries and intermolecular interactions, such as hydrogen bonding, C-H···π, and π···π stacking interactions (Nadaf et al., 2019).
Corrosion Inhibition Studies
A significant application of thiazole derivatives is in the field of corrosion inhibition. A study on various thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, has shown their effectiveness in inhibiting corrosion of iron metal. Theoretical approaches, such as density functional theory (DFT) calculations and molecular dynamics simulations, were employed to predict the corrosion inhibition performances of these compounds. The study found a correlation between quantum chemical parameters and experimental inhibition efficiencies, indicating the compounds' effectiveness as corrosion inhibitors (Kaya et al., 2016).
Antimicrobial Activity
Derivatives of 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine have been explored for their antimicrobial properties. For instance, formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential of thiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).
Optical and Electronic Properties
Research into the optical and electronic properties of compounds related to 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine has led to insights into their potential applications in materials science. For example, poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer have been synthesized and analyzed for their optical properties. The study highlighted the polymers' solubility, thermal stability, and potential for π-stacked interactions, indicating their utility in electronic and photonic devices (Takagi et al., 2013).
Structural and Theoretical Analysis
A detailed comparison between observed and theoretical calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a compound structurally similar to 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine, has been conducted. This work involved spectroscopic characterization and single-crystal X-ray diffraction, along with DFT calculations to investigate the compound's molecular geometry, electronic properties, and potential as a nonlinear optical (NLO) material. The findings provide valuable insights into designing new chemical entities for specific applications (Kerru et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-11-5-1-9(2-6-11)13-14(22-15(17)18-13)10-3-7-12(8-4-10)19(20)21/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUKUBVAMONLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)
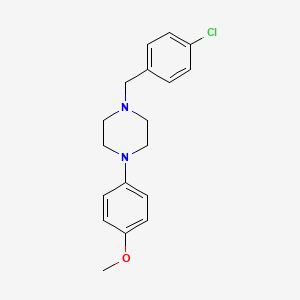
![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)
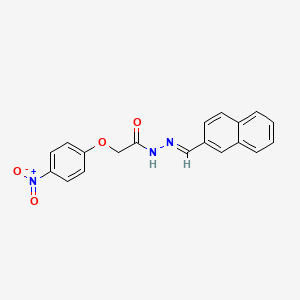
![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)
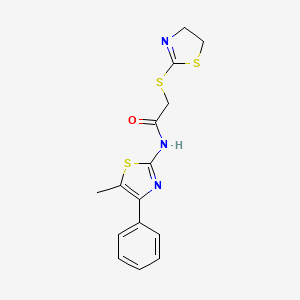
![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)


